
2-(3-Methoxyphenyl)-2-oxoethyl 5-(naphthalen-1-ylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a naphthalenylcarbamoyl butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate typically involves a multi-step process:
-
Formation of the Methoxyphenyl Oxoethyl Intermediate
- Starting with 3-methoxybenzaldehyde, it undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate.
-
Formation of the Naphthalenylcarbamoyl Butanoate Intermediate
- Separately, naphthalene-1-carboxylic acid is reacted with butanoyl chloride in the presence of a base like pyridine to form naphthalen-1-yl butanoate.
-
Coupling Reaction
- The final step involves the coupling of the two intermediates. The 2-(3-methoxyphenyl)-2-oxoethyl acetate is reacted with naphthalen-1-yl butanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of automated systems for precise control of reaction parameters.
- Utilization of high-purity reagents and solvents to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(phenyl)carbamoyl]butanoate: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(benzyl)carbamoyl]butanoate: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
- The presence of the naphthalenyl group in 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate imparts unique properties, such as enhanced aromaticity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C24H23NO5/c1-29-19-10-4-9-18(15-19)22(26)16-30-24(28)14-6-13-23(27)25-21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,25,27) |
InChI Key |
PTZNBXYRLDJTCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


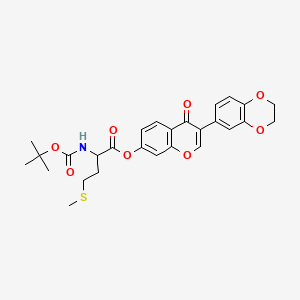
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)

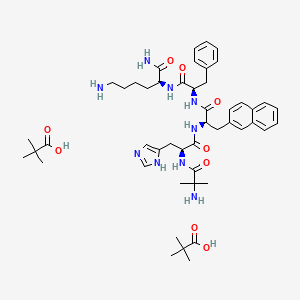

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
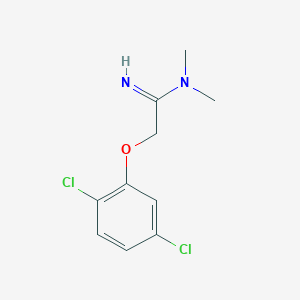
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)

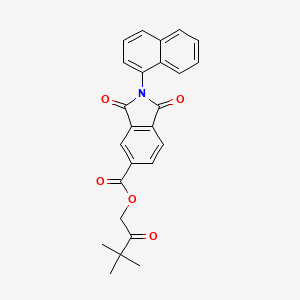
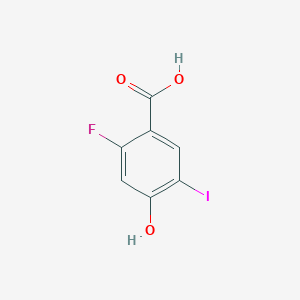
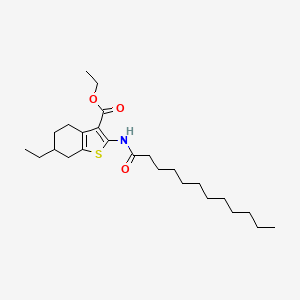
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
